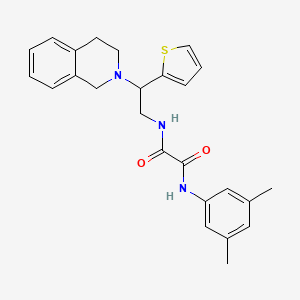

![molecular formula C18H14N2O3S B2825698 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide CAS No. 477547-43-6](/img/structure/B2825698.png)

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

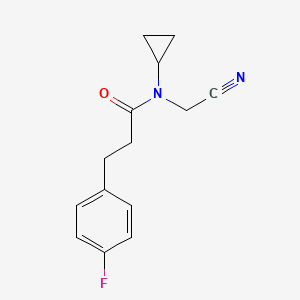

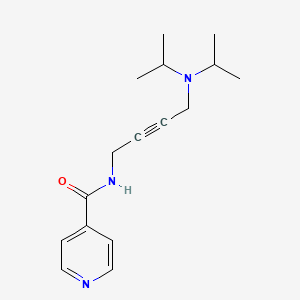

“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also contains a benzo[d][1,3]dioxol-5-yl group, which is a benzene ring fused to a 1,3-dioxole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved several steps, including the use of dry ethanol, potassium thiocyanate, hydrochloric acid, bromine in glacial acetic acid, and 1-(2-chloroethyl)piperidine .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray crystallography . The structure typically consists of a naphthalene moiety and a 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar, indicating some degree of torsional strain .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. These compounds were tested for their in vitro analgesic and anti-inflammatory activities . The key mechanism of action involves the suppression of the cyclooxygenase (COX) enzymes .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The thermal decomposition behavior of these compounds was also studied by thermogravimetric analysis .Scientific Research Applications

Anticancer Applications

- Thiazolide compounds, including derivatives similar to the one , have shown potential as anticancer agents. Specifically, studies have identified thiazolides as novel anti-infectious agents with the capability to induce cell death in colon carcinoma cell lines, suggesting a different molecular target in intestinal pathogens and colon cancer cells. The mechanism involves interaction with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which is frequently overexpressed in various tumors, including colon carcinomas. This interaction is crucial for thiazolide-induced apoptosis, indicating the potential of thiazolides in cancer therapy (Brockmann et al., 2014).

Antimicrobial Applications

- Novel thiazolide derivatives, including those structurally related to the specified compound, have been synthesized and tested for antibacterial activity. For instance, a series of N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and showed broad-spectrum antibacterial activity against tested microorganisms. These findings suggest the potential of such compounds in developing new antibacterial agents (Borad et al., 2015).

Anticonvulsant Applications

- Research into thiazole derivatives has also explored their potential as anticonvulsant agents. A study on 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, designed to bind to benzodiazepine receptors, found some compounds to exhibit significant anticonvulsant activity. This research highlights the potential of thiazole-based compounds in the development of new medications for the treatment of convulsive disorders (Faizi et al., 2017).

Antifungal Applications

- Further research on thiazole derivatives has demonstrated their potential as antifungal agents. Synthesized compounds, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives, were screened for antifungal activity and showed promising results. This opens up possibilities for the development of new antifungal medications based on thiazole chemistry (Narayana et al., 2004).

Mechanism of Action

Future Directions

The future directions for research on “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide” and similar compounds could involve further exploration of their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, these compounds could be evaluated for their potential as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .

Properties

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-11-3-2-4-13(7-11)17(21)20-18-19-14(9-24-18)12-5-6-15-16(8-12)23-10-22-15/h2-9H,10H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZBERNZWJUGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

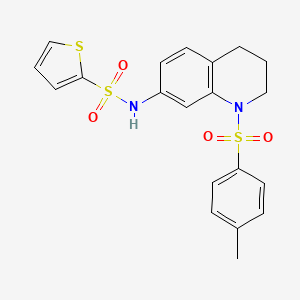

![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)

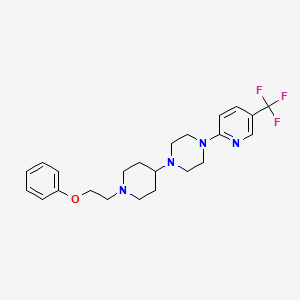

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2825627.png)

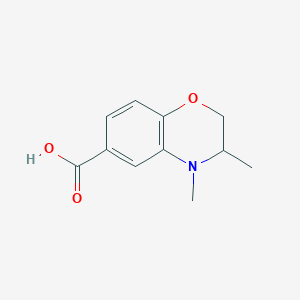

![N-(2-(dimethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2825633.png)

![1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2825638.png)